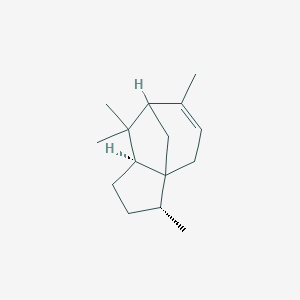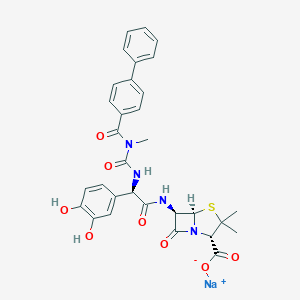
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate, also known as UMAP, is a synthetic penicillin derivative that has been extensively studied for its potential use in treating bacterial infections. This compound is unique among penicillin derivatives due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to penetrate biofilms.
Mecanismo De Acción
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate works by inhibiting the activity of bacterial cell wall synthesis enzymes, specifically transpeptidases and carboxypeptidases. This leads to the disruption of bacterial cell wall formation, ultimately resulting in bacterial death.
Efectos Bioquímicos Y Fisiológicos
In addition to its antibacterial activity, 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has also been shown to have low toxicity and good stability, making it an attractive candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate is its broad-spectrum activity, which makes it a potentially useful tool for studying a wide range of bacterial infections. However, its high cost and limited availability may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate. One area of interest is the development of new formulations of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate that can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate's anti-inflammatory effects, and to explore its potential use in treating inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate in humans, with the ultimate goal of developing new treatments for bacterial infections.
Métodos De Síntesis
The synthesis of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate involves the reaction of 6-aminopenicillanic acid with 3,4-dihydroxyphenylacetic acid and 4-phenylphenyl isocyanate, followed by the addition of methyl isocyanate. This multi-step process has been optimized for high yield and purity, and has been successfully replicated in numerous studies.
Aplicaciones Científicas De Investigación
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been studied extensively for its potential use in treating a variety of bacterial infections, including those caused by drug-resistant strains. In vitro studies have demonstrated its efficacy against a wide range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In vivo studies have also shown promising results, with 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate demonstrating efficacy in animal models of infection.
Propiedades
Número CAS |
106135-38-0 |
|---|---|
Nombre del producto |
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate |
Fórmula molecular |
C31H29N4NaO8S |
Peso molecular |
640.6 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[[methyl-(4-phenylbenzoyl)carbamoyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H30N4O8S.Na/c1-31(2)24(29(41)42)35-27(40)23(28(35)44-31)32-25(38)22(19-13-14-20(36)21(37)15-19)33-30(43)34(3)26(39)18-11-9-17(10-12-18)16-7-5-4-6-8-16;/h4-15,22-24,28,36-37H,1-3H3,(H,32,38)(H,33,43)(H,41,42);/q;+1/p-1/t22-,23-,24+,28-;/m1./s1 |
Clave InChI |
QLLQREKOSBDHPL-LUWPLTNYSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
Otros números CAS |
106135-38-0 |
Sinónimos |
2-(3'-(4-phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate 2-PPCMUDP 2-PPCMUDP sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



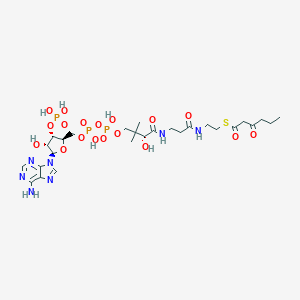
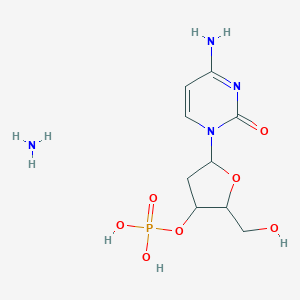
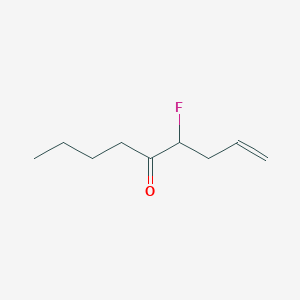
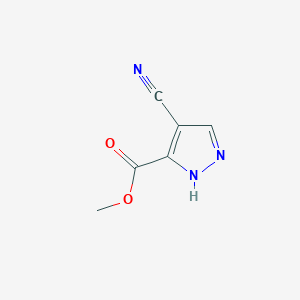
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
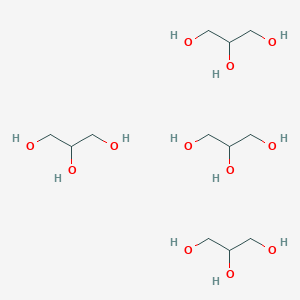
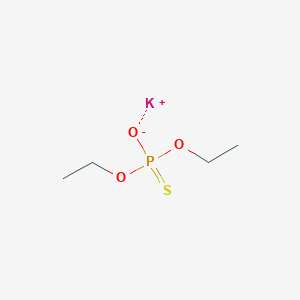
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
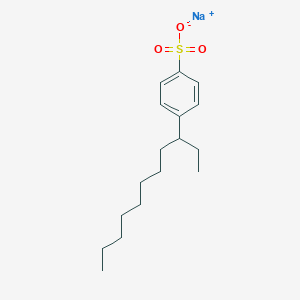

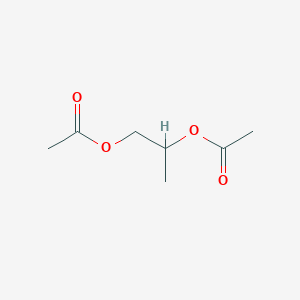
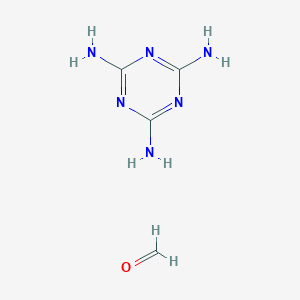
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
